molecular formula C21H27N3O4 B3897034 4-(2-methoxyphenyl)-N-(2,3,4-trimethoxybenzylidene)-1-piperazinamine

4-(2-methoxyphenyl)-N-(2,3,4-trimethoxybenzylidene)-1-piperazinamine

Cat. No. B3897034
M. Wt: 385.5 g/mol
InChI Key: QKEKDEHZGYSZSE-JCMHNJIXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-methoxyphenyl)-N-(2,3,4-trimethoxybenzylidene)-1-piperazinamine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is commonly referred to as a piperazine derivative and has been studied for its pharmacological properties such as its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 4-(2-methoxyphenyl)-N-(2,3,4-trimethoxybenzylidene)-1-piperazinamine is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of various enzymes and receptors in the body. The compound has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and exhibit anti-microbial properties. The compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(2-methoxyphenyl)-N-(2,3,4-trimethoxybenzylidene)-1-piperazinamine in lab experiments include its high purity, low toxicity, and ease of synthesis. However, the compound has certain limitations such as its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions that can be pursued in the study of 4-(2-methoxyphenyl)-N-(2,3,4-trimethoxybenzylidene)-1-piperazinamine. One potential direction is the development of new synthetic methods to improve the yield and purity of the compound. Another direction is the exploration of the compound's potential use in the treatment of other neurological disorders such as Huntington's disease and multiple sclerosis. Additionally, the compound's potential use in combination therapy with other drugs for the treatment of cancer and other diseases should be investigated.

Scientific Research Applications

4-(2-methoxyphenyl)-N-(2,3,4-trimethoxybenzylidene)-1-piperazinamine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit significant anti-cancer, anti-inflammatory, and anti-microbial properties. The compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

(Z)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(2,3,4-trimethoxyphenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4/c1-25-18-8-6-5-7-17(18)23-11-13-24(14-12-23)22-15-16-9-10-19(26-2)21(28-4)20(16)27-3/h5-10,15H,11-14H2,1-4H3/b22-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKEKDEHZGYSZSE-JCMHNJIXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=NN2CCN(CC2)C3=CC=CC=C3OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=N\N2CCN(CC2)C3=CC=CC=C3OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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